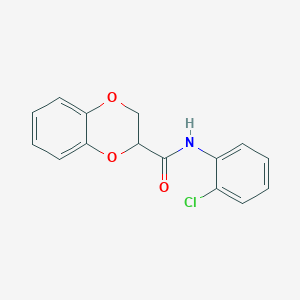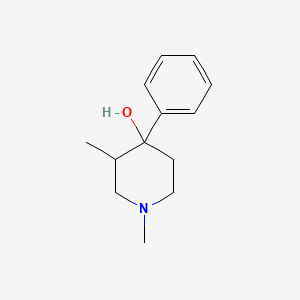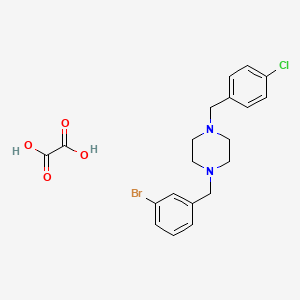
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate, also known as BOP, is a chemical compound used in organic chemistry as a coupling reagent for peptide synthesis. BOP is a white crystalline solid that is soluble in most organic solvents, including methanol, dichloromethane, and acetonitrile. BOP is a popular choice for peptide synthesis due to its high coupling efficiency and low racemization rate.
Mecanismo De Acción
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate works by activating the carboxyl group on the C-terminal amino acid of the peptide, allowing it to react with the amino group on the N-terminal amino acid of the next peptide in the chain. 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is a phosphonium-based reagent that activates the carboxyl group through a nucleophilic attack by the phosphonium ion.
Biochemical and Physiological Effects:
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in peptide synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate has several advantages over other coupling reagents, including high coupling efficiency, low racemization rate, and low toxicity. However, 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is not suitable for all peptide synthesis reactions, as it may be incompatible with certain amino acids or peptide sequences. Additionally, 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is relatively expensive compared to other coupling reagents.
Direcciones Futuras
There are several areas of future research related to 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate and peptide synthesis. One area of interest is the development of new coupling reagents that are more efficient and have lower toxicity than 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate. Another area of interest is the development of new methods for peptide synthesis, such as microwave-assisted peptide synthesis or flow-based peptide synthesis. Additionally, there is ongoing research into the use of peptides as therapeutics for a variety of diseases, including cancer and autoimmune disorders. The development of new peptides and peptide-based drugs will require the continued advancement of peptide synthesis techniques, including the use of coupling reagents like 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate.
Métodos De Síntesis
The synthesis of 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate involves the reaction of benzylamine with ethyl 2-bromo-2-phenylacetate to form benzyl 2-bromo-2-phenylacetate. This intermediate is then reacted with ethyl 2-pyrrolidone-1,2-dicarboxylate in the presence of triethylamine to form 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate.
Aplicaciones Científicas De Investigación
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is commonly used in peptide synthesis as a coupling reagent. Peptides are short chains of amino acids that play important roles in many biological processes, including enzyme catalysis, hormone regulation, and cell signaling. Peptide synthesis is a critical tool for studying the structure and function of peptides and proteins. 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is used in solid-phase peptide synthesis, a technique that allows for the synthesis of peptides on a solid support, which simplifies purification and allows for the synthesis of large peptides.
Propiedades
IUPAC Name |
1-O-benzyl 2-O-phenacyl pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(17-10-5-2-6-11-17)15-26-20(24)18-12-7-13-22(18)21(25)27-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWIMIUVNQXUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-benzyl 2-O-phenacyl pyrrolidine-1,2-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5112609.png)
![N,N-diethyl-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinecarboxamide](/img/structure/B5112616.png)
![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5112621.png)
![3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5112623.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5112643.png)




![4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)

![3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5112686.png)